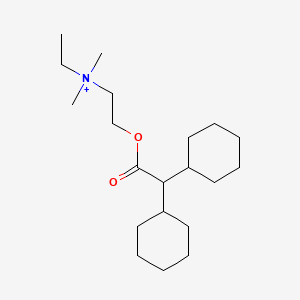
2-((Dicyclohexylacetyl)oxy)-N-ethyl-N,N-dimethylethanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Dicyclohexylacetyl)oxy)-N-ethyl-N,N-dimethylethanaminium is a quaternary ammonium compound known for its unique chemical structure and properties This compound features a dicyclohexylacetyl group attached to an oxy group, which is further connected to an N-ethyl-N,N-dimethylethanaminium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dicyclohexylacetyl)oxy)-N-ethyl-N,N-dimethylethanaminium typically involves the following steps:
Formation of Dicyclohexylacetyl Chloride: Dicyclohexylacetic acid is reacted with thionyl chloride to form dicyclohexylacetyl chloride.
Esterification: The dicyclohexylacetyl chloride is then reacted with an alcohol, such as ethanol, in the presence of a base like pyridine to form the ester.
Quaternization: The ester is then reacted with N,N-dimethylethanolamine in the presence of an alkylating agent, such as ethyl iodide, to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((Dicyclohexylacetyl)oxy)-N-ethyl-N,N-dimethylethanaminium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The products depend on the nucleophile used but can include various substituted ammonium compounds.
Scientific Research Applications
2-((Dicyclohexylacetyl)oxy)-N-ethyl-N,N-dimethylethanaminium has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of 2-((Dicyclohexylacetyl)oxy)-N-ethyl-N,N-dimethylethanaminium involves its interaction with cellular membranes. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. This compound can also act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and has similar micelle-forming properties.
Tetrabutylammonium Bromide: Commonly used as a phase transfer catalyst.
Uniqueness
2-((Dicyclohexylacetyl)oxy)-N-ethyl-N,N-dimethylethanaminium is unique due to its dicyclohexylacetyl group, which imparts distinct steric and electronic properties. This makes it particularly effective in specific applications such as phase transfer catalysis and drug delivery systems.
Properties
CAS No. |
58875-33-5 |
|---|---|
Molecular Formula |
C20H38NO2+ |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-(2,2-dicyclohexylacetyl)oxyethyl-ethyl-dimethylazanium |
InChI |
InChI=1S/C20H38NO2/c1-4-21(2,3)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h17-19H,4-16H2,1-3H3/q+1 |
InChI Key |
DUMOVOQTXRSPCT-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(C)CCOC(=O)C(C1CCCCC1)C2CCCCC2 |
Related CAS |
2001-81-2 (bromide) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


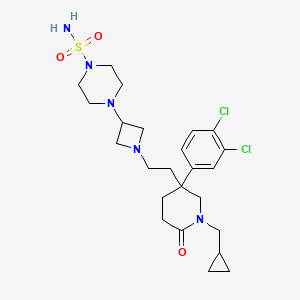
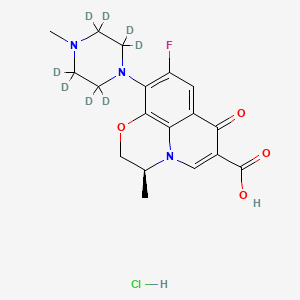
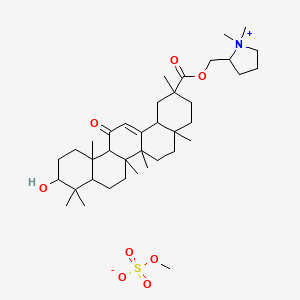


![rel-(3aR,5r,6aS)-N-(cyclopropylmethyl)octahydrocyclopenta[c]pyrrole-5-carboxamide](/img/structure/B15126427.png)
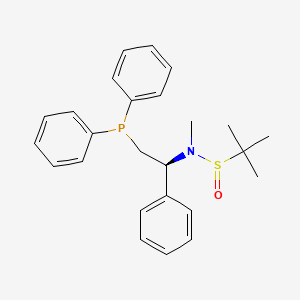
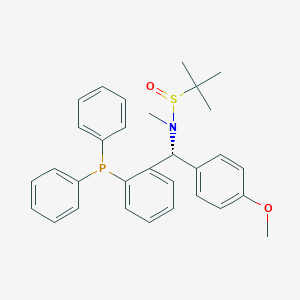
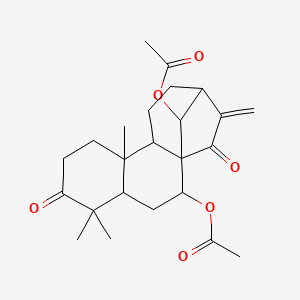
![3-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B15126451.png)
![18-Hydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione](/img/structure/B15126461.png)

![2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride](/img/structure/B15126466.png)
![2-[2-(4-Amino-4-carboxybutanoyl)hydrazinyl]benzoic acid](/img/structure/B15126467.png)
